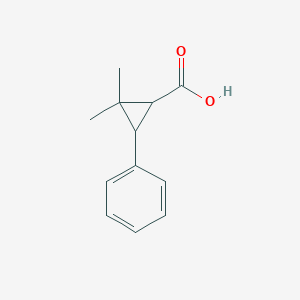
2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of cyclopropane, featuring a carboxylic acid group and a phenyl group attached to the cyclopropane ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid, 2,2-dimethyl-3-phenyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylmagnesium bromide with 2,2-dimethylcyclopropanecarboxylic acid chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, or halogenated derivatives
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of agrochemicals, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of cyclopropanecarboxylic acid, 2,2-dimethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Chrysanthemic acid: Similar structure but with different substituents, used in the synthesis of pyrethroid insecticides.
Phenothrin: A related compound used as an insecticide, featuring a phenoxyphenyl group instead of a phenyl group.
These comparisons highlight the unique structural features and applications of cyclopropanecarboxylic acid, 2,2-dimethyl-3-phenyl-, distinguishing it from other related compounds.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-12(2)9(10(12)11(13)14)8-6-4-3-5-7-8/h3-7,9-10H,1-2H3,(H,13,14) |
Clave InChI |
BPPWVIXNARUAKK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1C(=O)O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













